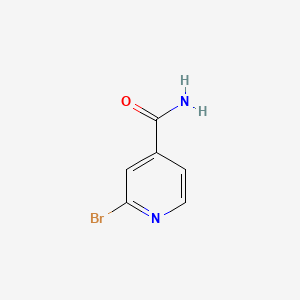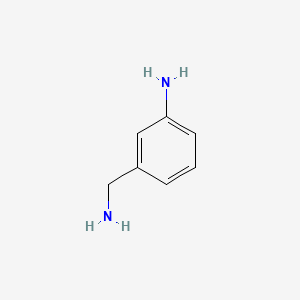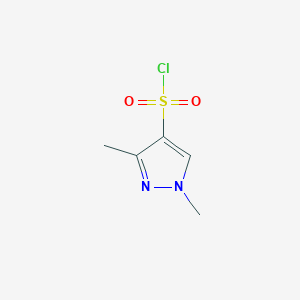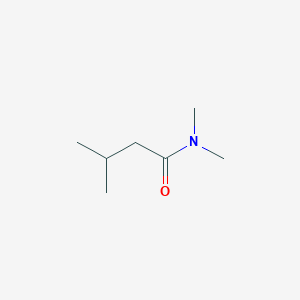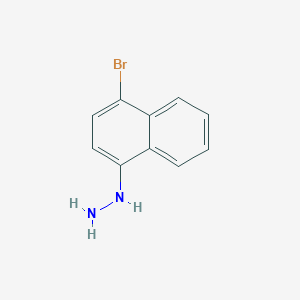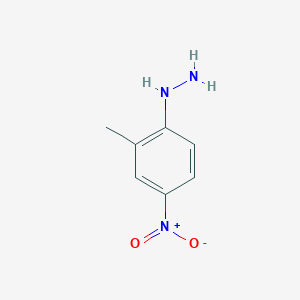
3-(1H-Pyrazol-1-YL)propanal
Vue d'ensemble
Description
The compound "3-(1H-Pyrazol-1-yl)propanal" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using an L-proline-catalyzed, on-water four-component domino reaction, which is an efficient method to generate densely functionalized compounds . Similarly, 1,3,5-triphenyl-2-pyrazolines and 3-(2''-hydroxy naphthalen-1''-yl)-1,5-diphenyl-2-pyrazolines were synthesized by reacting chalcone derivatives with phenyl hydrazine hydrochloride . Another example includes the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, the crystal structure of new 3,5-diaryl-1H-pyrazoles was determined by X-ray crystal structure analysis, revealing the presence of intermolecular hydrogen bonds . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to their reactive sites. The presence of substituents on the aromatic rings can significantly influence the chemical behavior of these compounds. For instance, the introduction of electron-releasing groups such as dimethyl amino, methoxy, and hydroxyl substituents can enhance the antidepressant activity of pyrazoline derivatives . Additionally, the reactivity of these compounds can be explored through molecular docking studies to predict their interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These properties can be studied using computational methods such as density functional theory (DFT), which provides insights into the electronic structure, stability, and potential biological activity of the compounds . For example, the antimicrobial potential of certain pyrazole derivatives was evaluated, and their activity was correlated with the presence of specific functional groups . The nonlinear optical properties of these compounds can also be discussed based on their polarizability and hyperpolarizability values .
Applications De Recherche Scientifique
Synthesis and Characterization
- Pyrazoles and their derivatives, such as 3-(1H-Pyrazol-1-yl)propanal, are synthesized for their significant applications in pharmaceuticals and agrochemicals. One study involved the synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, a related compound, and its characterization through various techniques including powder XRD, FT–IR, and TG–DTA–DSC, highlighting the stability and decomposition properties of these crystals (Vyas et al., 2012).
Antimicrobial Evaluation
- The antimicrobial potential of pyrazole derivatives is a key area of interest. For instance, the synthesis and characterization of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one demonstrated significant to moderate antimicrobial activity, suggesting potential applications of these compounds in combating microbial infections (Sid et al., 2013).
Material Science and Molecular Docking
- Pyrazole derivatives are studied for their material properties and interactions at the molecular level. The molecular spectroscopic assembly of a novel pyrazole derivative showed potential in antimicrobial activities and molecular docking analysis, indicating its significance in material science and biological applications (Sivakumar et al., 2020).
Schiff Bases and Biological Activity
- The combination of pyrazole derivatives with other compounds, like chitosan, to form Schiff bases, leads to interesting biological properties. A study synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives, which showed variable antimicrobial activity and non-cytotoxic behavior, highlighting their potential in medical and pharmaceutical research (Hamed et al., 2020).
Quantum Chemical Calculations and Biological Functions
- The characterization and quantum chemical calculations of pyrazole derivatives, like 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, revealed antimicrobial activities and insights into their biological functions, demonstrating their potential in drug discovery and biochemistry (Viji et al., 2020).
Spectral Characterization and Antibacterial Activity
- The spectral characterization of pyrazole derivatives and their metal complexes provides insights into their antibacterial activities. For example, the study of Cu(II), Co(II), and Ni(II) complexes of a pyrazole-based ligand showed enhanced antimicrobial activity compared to the free ligand, suggesting the significance of these complexes in developing new antibacterial agents (Tharmaraj et al., 2009).
Propriétés
IUPAC Name |
3-pyrazol-1-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-2-5-8-4-1-3-7-8/h1,3-4,6H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERWHPCSSUZEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405677 | |
| Record name | 3-(1H-PYRAZOL-1-YL)PROPANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrazol-1-YL)propanal | |
CAS RN |
89532-43-4 | |
| Record name | 3-(1H-PYRAZOL-1-YL)PROPANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



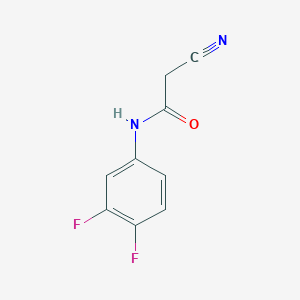
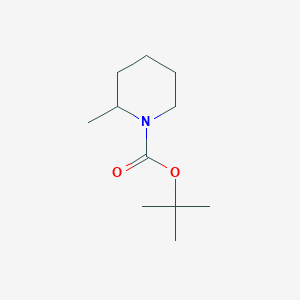
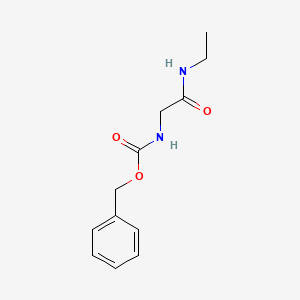
![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)
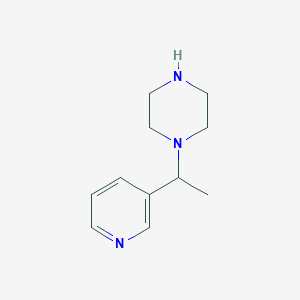
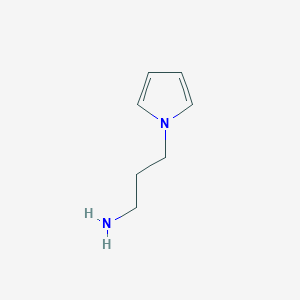

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)
